Hydroquinine 4-methyl-2-quinolyl ether
Overview
Description
Hydroquinine 4-methyl-2-quinolyl ether is a chemical compound with the molecular formula C30H33N3O2 and a molecular weight of 467.60 g/mol . It is known for its chiral properties and is used in various scientific research applications. The compound is characterized by its crystalline or powder form and has a melting point of 137-140°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinine 4-methyl-2-quinolyl ether can be synthesized through several methods. One common approach involves the reaction of hydroquinine with 4-methyl-2-quinolyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroquinine 4-methyl-2-quinolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinine derivatives.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents such as dichloromethane.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinine derivatives.
Substitution: Various substituted quinolyl ethers depending on the reagents used.
Scientific Research Applications
Hydroquinine 4-methyl-2-quinolyl ether is utilized in several scientific research fields:
Chemistry: It serves as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of hydroquinine 4-methyl-2-quinolyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Hydroquinine 4-methyl-2-quinolyl ether can be compared with other similar compounds such as:
Hydroquinidine 4-methyl-2-quinolyl ether: Similar in structure but differs in stereochemistry and optical activity.
Hydroquinone bis(2-hydroxyethyl) ether: Different functional groups leading to varied chemical properties and applications.
4-Hydroxy-6-methylquinoline-3-carboxylic acid: Contains a carboxylic acid group, influencing its reactivity and use in different research areas.
These comparisons highlight the unique properties of this compound, such as its specific chiral configuration and its applications in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
2-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQXNDAUCSSKU-SZGTYURGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576944 | |
Record name | (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135096-79-6 | |
Record name | Dihydroquinine 4-methyl-2-quinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135096-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroquinine 4-methyl-2-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.